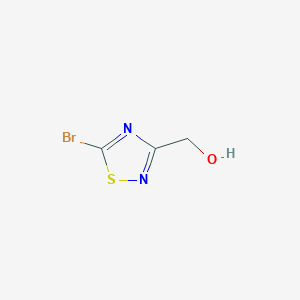
3-chloro-2-iodo-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-iodo-4-methoxyaniline, also known as CIMA, is an organic compound with a wide range of applications in the scientific research community. It is a member of the aniline family, and is a colorless liquid at room temperature. CIMA is used in a variety of applications, from chemical synthesis to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-iodo-4-methoxyaniline has a variety of applications in the scientific research community. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for studying biological systems, as a fluorescent dye for imaging, and as a fluorescent marker for monitoring metabolic processes. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Wirkmechanismus
3-chloro-2-iodo-4-methoxyaniline is known to act as a fluorescent probe for studying biological systems. It has been shown to interact with proteins and other cellular components, which can be used to study their structure and function. Additionally, this compound has been used to study the dynamics of proteins and other cellular components, as well as the interactions between them.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the formation of tumor cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to modulate the activity of certain receptors and to modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-2-iodo-4-methoxyaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is sensitive to light and air and can be easily degraded by oxidation. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-chloro-2-iodo-4-methoxyaniline. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs. Additionally, further research into its use as a fluorescent probe for studying biological systems could lead to new insights into the structure and function of proteins and other cellular components. Additionally, further research into its use as a fluorescent dye for imaging could lead to new methods for visualizing biological processes. Finally, further research into its use as a fluorescent marker for monitoring metabolic processes could lead to new methods for monitoring and controlling metabolic pathways.
Synthesemethoden
3-chloro-2-iodo-4-methoxyaniline is typically synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzaldehyde and 2-iodobenzoic acid. The first step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 3-chloro-2-iodo-4-methoxybenzaldehyde. The second step involves the reduction of the aldehyde to the desired aniline product using a reducing agent, such as sodium borohydride or sodium cyanoborohydride.
Eigenschaften
IUPAC Name |
3-chloro-2-iodo-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOITBVZWKFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)





![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)



![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
